molecular formula C23H15N3O2 B253053 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No. B253053
M. Wt: 365.4 g/mol
InChI Key: CQRWJTCUGRGHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is a chemical compound that belongs to the class of oxazolo[4,5-b]pyridines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine and pharmacology.

Mechanism of Action

The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), which are involved in the regulation of cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects by inhibiting the activity of CDK5 and GSK3β, which are involved in the pathogenesis of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. However, one of the major limitations is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide. One of the major areas of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used in combination with other drugs to enhance their anticancer activity. Further studies are needed to fully understand the mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide involves the reaction of 2-naphthoic acid with 3-aminophenyl oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide as a white solid with a yield of around 70%.

Scientific Research Applications

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use in pharmacology, where it has been shown to exhibit potent activity against various cancer cell lines. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Molecular Formula

C23H15N3O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C23H15N3O2/c27-22(17-11-10-15-5-1-2-6-16(15)13-17)25-19-8-3-7-18(14-19)23-26-21-20(28-23)9-4-12-24-21/h1-14H,(H,25,27)

InChI Key

CQRWJTCUGRGHGO-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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